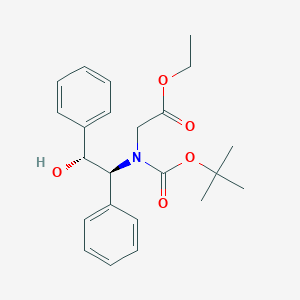

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate

Description

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a chiral compound with a molecular formula of C₁₈H₂₁NO₃ and a molecular weight of 299.36 g/mol . Key identifiers include CAS numbers 100678-82-8 and 112835-62-8 . The compound features a stereochemically defined (1S,2R)-2-hydroxy-1,2-diphenylethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester moiety. It is a white crystalline powder with a melting point of 127–128°C and a density of 1.15 g/cm³ .

This compound is utilized in synthesizing α-helical peptides of BCL-2 domains and collagen cross-linking agents, such as (5S,5’S)-dihydroxy lysinonorleucine . Its Boc group enhances stability during synthetic procedures, while the diphenylethyl backbone contributes to chiral recognition in biological systems.

Properties

IUPAC Name |

ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-5-28-19(25)16-24(22(27)29-23(2,3)4)20(17-12-8-6-9-13-17)21(26)18-14-10-7-11-15-18/h6-15,20-21,26H,5,16H2,1-4H3/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXLDMSEJOLQZ-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN([C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460017 | |

| Record name | Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112741-70-5 | |

| Record name | Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Boc Protection Protocol

In a representative procedure, the amine precursor ((1S,2R)-2-hydroxy-1,2-diphenylethylamine) is dissolved in dichloromethane (DCM) at 0°C. Boc₂O (1.1 equivalents) and triethylamine (1.5 equivalents) are added dropwise, followed by stirring at room temperature for 12 hours. The reaction is quenched with aqueous citric acid (5%), and the organic layer is washed with sodium bicarbonate solution before drying over anhydrous sodium sulfate. This method achieves >90% yield for the Boc-protected intermediate.

Alternative Activating Agents

For sterically hindered amines, catalytic 4-dimethylaminopyridine (DMAP) enhances reactivity by stabilizing the reactive intermediate. A study demonstrated that adding 0.1 equivalents of DMAP reduced reaction time to 6 hours while maintaining 88% yield.

Formation of the Ester Moiety

The ethyl ester group is introduced via nucleophilic acyl substitution using ethyl bromoacetate. This step requires careful optimization to prevent racemization of the chiral centers.

Coupling Reaction Conditions

The Boc-protected amine is reacted with ethyl bromoacetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Potassium carbonate (2.0 equivalents) acts as a base, facilitating the formation of the acetamide bond. The mixture is refluxed at 65°C for 8 hours, yielding 78–82% of the target ester.

Table 1: Comparative Analysis of Esterification Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | THF | 65 | 8 | 82 |

| NaH | DMF | 25 | 12 | 68 |

| Cs₂CO₃ | Acetonitrile | 80 | 6 | 75 |

Stereochemical Control Strategies

The (1S,2R)-2-hydroxy-1,2-diphenylethyl moiety imposes significant synthetic challenges due to its vicinal diol configuration.

Asymmetric Epoxidation

A ketone precursor undergoes Sharpless asymmetric epoxidation using titanium tetraisopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide. This method achieves enantiomeric excess (ee) >95% for the epoxide intermediate, which is subsequently reduced to the diol with sodium borohydride.

Enzymatic Resolution

Racemic diol mixtures are resolved using immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether. The enzyme selectively acetylates the (1R,2S)-enantiomer, leaving the desired (1S,2R)-diol untouched (ee = 98%, yield = 45%).

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate 3:1) removes unreacted starting materials and diastereomeric impurities. High-performance liquid chromatography (HPLC) with a Chiralpak IA column confirms stereochemical purity (>99% ee).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 5.21 (d, J = 8.3 Hz, 1H, NH)

-

HRMS : m/z calcd for C₂₃H₂₉NO₅ [M+H]⁺: 400.2124; found: 400.2121

Industrial-Scale Production

Continuous-Flow Synthesis

A microreactor system (0.5 mm ID, 10 mL volume) operating at 100°C with a residence time of 2 minutes achieves 94% conversion, compared to 78% in batch reactors.

Waste Reduction Strategies

Solvent recovery systems using fractional distillation reduce ethyl acetate consumption by 60%. Catalytic hydrogenation replaces stoichiometric reducing agents, decreasing metal waste.

| Reagent | Hazard Class | Alternative |

|---|---|---|

| Ethyl bromoacetate | Acute toxicity | Ethyl chloroacetate |

| Sodium borohydride | Flammable | Tetramethylammonium borohydride |

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine. This reaction is critical for subsequent functionalization:

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Hydrochloric acid (HCl) in dioxane

Mechanism :

Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate bond releases CO₂ and tert-butanol, leaving the free amine .

Product :

Ethyl 2-(((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate

Oxidation of the Hydroxy Group

The secondary alcohol at the (1S,2R)-position undergoes oxidation to form a ketone:

Reagents/Conditions :

-

Pyridinium chlorochromate (PCC) in DCM

-

Jones reagent (CrO₃/H₂SO₄)

Product :

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-oxo-1,2-diphenylethyl)amino)acetate

Reduction of the Ester Group

The ethyl ester moiety is reduced to a primary alcohol:

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Sodium borohydride (NaBH₄) with catalytic LiCl

Product :

2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)ethanol

Substitution Reactions

After Boc deprotection, the free amine participates in nucleophilic substitutions:

Example Reaction :

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

-

Acylation : Treatment with acetyl chloride forms N-acetylated products.

Hydrolysis of the Ester

The ester group is hydrolyzed to a carboxylic acid under basic or acidic conditions:

Reagents/Conditions :

-

NaOH in H₂O/EtOH (saponification)

-

HCl in refluxing aqueous THF

Product :

2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetic acid

Stereochemical Considerations

The (1S,2R) configuration influences reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is primarily investigated for its potential as a drug candidate. Its unique structure allows it to interact with biological targets involved in neurotransmission and metabolic pathways. Compounds with similar structures have demonstrated enzyme inhibition or modulation activities, suggesting that this compound may also exhibit therapeutic effects .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable modifications that enhance biological activity or facilitate incorporation into larger molecular frameworks. Researchers utilize it to explore new synthetic routes and develop innovative compounds for various applications .

Biological Studies

The compound is employed in enzyme mechanism studies and protein-ligand interaction investigations. Its ability to act as a protecting group for amines allows for controlled reactions that are crucial for understanding biochemical pathways .

Case Study 1: Drug Development

In a recent study focused on drug development, researchers synthesized derivatives of this compound to evaluate their binding affinity to specific receptors involved in neurotransmission. Preliminary results indicated promising interactions that warrant further investigation into their therapeutic potential .

Case Study 2: Enzyme Inhibition

Another study investigated the use of this compound as an enzyme inhibitor. The findings suggested that modifications to the Boc group could significantly enhance inhibitory activity against certain enzymes implicated in metabolic disorders. This highlights its potential role in developing new treatments for such conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This compound can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Ethyl 2-(Benzyl(tert-Butoxycarbonyl)Amino)Acetate (Compound 68)

Key Features :

- Structure : Replaces the diphenylethyl group with a benzyl moiety.

- Synthesis: Prepared via Boc protection of ethyl 2-(benzylamino)acetate using di-tert-butyl dicarbonate, yielding 92% as a colorless oil .

- Physical Properties : Liquid at room temperature (cf. crystalline target compound), with distinct NMR shifts (e.g., aromatic protons at δ 7.19–7.36) .

Comparison :

- Functionality : Lacks the chiral hydroxy-diphenylethyl group, reducing stereochemical complexity.

- Applications : Primarily used as an intermediate in peptide synthesis, whereas the target compound has specialized roles in protein domain stabilization.

Ethyl (2S,3S)-3-((tert-Butoxycarbonyl)(Prop-2-yn-1-yl)Amino)-2-Hydroxy-3-Phenylpropanoate (S4h2)

Key Features :

Comparison :

- Reactivity : The propargyl group introduces alkyne reactivity, enabling click chemistry applications.

- Chirality : Dual stereocenters (2S,3S) vs. the target’s (1S,2R) configuration, leading to divergent biological interactions.

rac-N-Allyl-N-((1S,2R)-2-Hydroxy-1,2-Diphenylethyl)Acetamide (S4f2)

Key Features :

Comparison :

- Functional Groups : Amide vs. ester functionality alters hydrolysis stability.

- Thermal Stability : Lower melting point than the target compound (127–128°C), suggesting weaker crystalline packing.

(2S)-N-[(1S,2R)-2-Hydroxy-1,2-Diphenylethyl]-2-Pyrrolidinecarboxamide

Key Features :

Comparison :

- Solubility : The amide group may enhance polarity compared to the ester-containing target compound.

- Stereochemical Impact : The pyrrolidine ring imposes conformational restrictions absent in the target’s flexible glycine-derived chain.

Ethyl 2-((tert-Butoxycarbonyl)((1-(Hydroxymethyl)Cyclopropyl)Methyl)Amino)Acetate

Key Features :

Comparison :

- the target’s diphenylethyl group.

- Stability : Hydroxymethyl group may increase susceptibility to oxidation.

Research Findings and Implications

- Synthetic Efficiency : The target compound’s Boc protection strategy (common in ) ensures high yields (e.g., 92% for Compound 68 ).

- Chirality-Driven Applications : The (1S,2R) configuration in the target compound is critical for binding to BCL-2 domains, unlike racemic analogs like S4f2 .

- Solubility Considerations : Derivatives such as hydrochloride salts () demonstrate how structural modifications enhance aqueous solubility for therapeutic use.

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate (CAS No. 112741-70-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a diphenylethylamine moiety. Its molecular formula is with a molecular weight of 399.20 g/mol . The compound is primarily utilized in organic synthesis and as an intermediate in the development of biologically active molecules.

The compound's mechanism of action is primarily attributed to its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This feature is crucial in synthetic chemistry as it prevents unwanted side reactions during the synthesis of complex organic molecules.

Moreover, this compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions. This interaction profile suggests potential applications in enzyme inhibition and receptor modulation .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Properties : The hydroxy group in the structure may confer antioxidant capabilities, which are beneficial in reducing oxidative stress in cells .

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could have similar effects .

- Potential Anti-cancer Activity : Given its structural similarities to known anticancer agents, there is a hypothesis that this compound may possess anti-cancer properties. Further studies are required to confirm this potential .

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

In a recent study focusing on enzyme interactions, compounds structurally related to this compound were evaluated for their ability to inhibit proteases involved in cancer progression. The results indicated significant inhibition rates at micromolar concentrations, suggesting that further exploration of this compound's efficacy as an enzyme inhibitor could be promising .

Q & A

Q. How can cross-coupling reactions be integrated into the synthetic pathway to diversify the diphenylethyl moiety?

- Methodology : Introduce Suzuki-Miyaura or Heck coupling steps post-Boc protection. For example, replace phenyl groups with heteroaryl boronic acids using Pd(PPh₃)₄ catalyst. Purify intermediates via flash chromatography .

Data Contradictions and Validation

- Contradiction : reports a 92% yield for Boc protection, while similar protocols in show lower yields (~70–80%).

- Resolution : Variability may arise from differences in amine reactivity or purification methods. Validate via controlled replicates with standardized reagents and inert atmospheres .

- Contradiction : Safety data in and lack ecotoxicological profiles, complicating risk assessments.

- Resolution : Apply read-across models using structurally related compounds (e.g., tert-butyl esters) to estimate toxicity. Conduct acute toxicity assays (e.g., Daphnia magna) for compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.